Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate

説明

BenchChem offers high-quality Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h5,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDGEVPPIDIMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)OCC)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374515 | |

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141546-97-6 | |

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate molecular weight

An In-Depth Technical Guide to Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate for Advanced Research

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, a fluorinated building block of significant interest to researchers in pharmaceutical and agrochemical development. The document details the compound's core physicochemical properties, with a primary focus on the precise determination of its molecular weight. Furthermore, it outlines a robust workflow for its synthesis and analytical validation, including detailed experimental protocols for mass spectrometry and NMR spectroscopy. The guide culminates in a discussion of the strategic importance of its structural motifs—specifically the α,α-difluoro-β-hydroxy ester functionality—in modern drug discovery, contextualizing its application as a versatile scaffold for creating novel chemical entities with enhanced biological properties.

Part 1: Core Compound Profile and Molecular Weight

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is a specialized chemical intermediate valued for its unique combination of functional groups.[1] Its structure is a key asset in the synthesis of more complex molecules, where the fluorine atoms can confer desirable properties such as increased metabolic stability and enhanced binding affinity.[1][2]

1.1 Chemical Identity

-

Systematic Name: Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropanoate

-

Common Synonym: 3-Ethoxy-2,2-difluoro-3-hydroxypropionic Acid Ethyl Ester[1][3]

1.2 Molecular Structure & Representations

The molecule features a central four-carbon chain. The ethyl ester group is at one end (C1). C2 is a quaternary carbon bonded to two fluorine atoms (a difluoro-geminal group). C3 contains a hydroxyl (-OH) group and an ethoxy (-OCH₂CH₃) group.

1.3 Determination of Molecular Weight

The molecular weight is a fundamental property, critical for stoichiometric calculations in synthesis and for identity confirmation via mass spectrometry. Both the average molecular mass (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element) are relevant.

| Element | Count | Avg. Atomic Weight (Da) | Subtotal (Avg.) | Most Abundant Isotope Mass (Da) | Subtotal (Monoisotopic) |

| Carbon (C) | 7 | 12.011 | 84.077 | 12.000000 | 84.000000 |

| Hydrogen (H) | 12 | 1.008 | 12.096 | 1.007825 | 12.093900 |

| Fluorine (F) | 2 | 18.998 | 37.996 | 18.998403 | 37.996806 |

| Oxygen (O) | 4 | 15.999 | 63.996 | 15.994915 | 63.979660 |

| Total | 198.169 Da | 198.070366 Da |

The calculated average molecular weight is 198.17 g/mol , a value corroborated by multiple chemical suppliers.[1][3][5] Minor variations to 198.16 g/mol are also reported.[4][6]

1.4 Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Purity | Typically ≥83% (by GC) | [1][3] |

| PubChem CID | 2758839 | [1][5] |

| Storage | Store at 2 - 8 °C | [1] |

Part 2: Synthesis and Quality Control Workflow

The synthesis of α,α-difluoro-β-hydroxy esters is commonly achieved via a Reformatsky-type reaction. This approach is logical and effective as it allows for the direct formation of the critical carbon-carbon bond between the difluoroester moiety and an aldehyde, simultaneously generating the hydroxyl group upon workup.

The proposed workflow involves the reaction of ethyl bromodifluoroacetate with ethoxyacetaldehyde in the presence of an activating metal, such as zinc. The subsequent purification and rigorous quality control are essential to validate the final product's identity and purity.

A robust analytical workflow is non-negotiable for ensuring the material meets the standards required for research and development. This self-validating process confirms both molecular identity and purity.

Part 3: Experimental Protocols for Verification

The following protocols are exemplary methods for confirming the identity and purity of the synthesized material, ensuring trustworthiness in subsequent experiments.

Protocol 1: Molecular Weight Verification by Mass Spectrometry (MS)

This protocol uses Electrospray Ionization (ESI) MS, a soft ionization technique ideal for analyzing polar, thermally labile molecules without fragmentation, allowing for the direct observation of the molecular ion.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of high-purity methanol. This solvent is chosen for its volatility and compatibility with ESI.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ion mode (ESI+). This is because the molecule can readily adduct with protons (H⁺) or sodium ions (Na⁺) present in the solvent.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Look for peaks corresponding to the protonated molecule [M+H]⁺ at m/z 199.08 and the sodium adduct [M+Na]⁺ at m/z 221.06. The presence of these ions confirms the molecular weight of the parent molecule (198.07 Da, monoisotopic).

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous confirmation of the molecular structure by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a proton spectrum. Expect to see signals corresponding to the two ethyl groups (triplets and quartets) and distinct signals for the protons on C3 (-CH(O)-) and the hydroxyl group (-OH).

-

¹⁹F NMR Acquisition: Acquire a fluorine spectrum. This is a crucial experiment for fluorinated compounds.[7] Expect a single signal (or a complex multiplet if chiral) for the two equivalent fluorine atoms.

-

¹³C NMR Acquisition: Acquire a carbon spectrum. Key signals will include the carbonyl carbon (C=O), the difluoro-substituted carbon (CF₂), and the hydroxyl/ethoxy-substituted carbon (CH(O)). The C-F coupling will be evident as splitting in the CF₂ and adjacent carbon signals.

-

Data Interpretation: Correlate all observed shifts, integrations (for ¹H), and coupling constants to the proposed structure.

Expected Analytical Data Summary

| Analysis Type | Expected Result | Purpose |

| ESI-MS | [M+H]⁺ ≈ 199.08 m/z; [M+Na]⁺ ≈ 221.06 m/z | Confirms molecular weight |

| ¹H NMR | Signals for two distinct -OCH₂CH₃ groups, one -CH(OH)-, one -OH | Confirms proton framework |

| ¹⁹F NMR | Single signal for the -CF₂- group | Confirms fluorine presence and environment |

| ¹³C NMR | Signals for C=O, CF₂, CH(O), and alkyl carbons | Confirms carbon backbone |

| GC/HPLC | Major peak with area % ≥ specification | Quantifies purity |

Part 4: Significance in Drug Development

The molecular architecture of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate makes it a valuable building block in medicinal chemistry. Its functional groups serve as bioisosteres—substituents that can mimic other groups in size, shape, and electronic character to modulate biological activity and pharmacokinetic properties.[2]

-

α,α-Difluoro Group: The replacement of a methylene group (-CH₂-) or a carbonyl group (C=O) with a difluoromethylene group (-CF₂-) is a common strategy in drug design.[8] The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent protons or hydroxyl groups, potentially improving binding interactions.[9] Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[2]

-

β-Hydroxy Group: The hydroxyl group is a key hydrogen bond donor and acceptor.[10] Its introduction can facilitate strong, specific interactions with amino acid residues in a target protein's active site, often leading to a significant increase in potency and selectivity.[10] The combination of the α,α-difluoro and β-hydroxy motifs creates a powerful pharmacophore for mimicking peptide bonds or interacting with hydrolase enzymes.

-

Ethyl Ester Moiety: Esters are frequently used as prodrugs to enhance the oral bioavailability of parent compounds that are too polar to efficiently cross the gut wall.[11] The ester can mask a polar carboxylic acid, increasing lipophilicity for absorption, and is later cleaved by esterase enzymes in the body to release the active drug.[11]

Conclusion

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is more than a simple chemical reagent; it is a strategically designed building block for addressing key challenges in modern drug discovery. A thorough understanding of its fundamental properties, beginning with its molecular weight of 198.17 g/mol , is the first step in leveraging its full potential. The synthetic and analytical workflows detailed in this guide provide a framework for ensuring the quality and integrity of the material, empowering researchers to confidently incorporate this versatile compound into their discovery programs to create next-generation therapeutics and agrochemicals.

References

-

Ethyl 3-ethoxy-2-propenoate | C7H12O3. PubChem, NIH. [Link]

-

Fluorinated Esters: Synthesis and Identification. PDXScholar. [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH). [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. [Link]

-

Analysis and characterization of novel fluorinated compounds used in surface treatments products. PubMed. [Link]

-

Application of Bioisosteres in Drug Design. University of Notre Dame. [Link]

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). [Link]

-

Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. American Chemical Society. [Link]

-

Ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

- Preparation method for synthesis of ethyl 3-ethoxypropionate.

-

The underappreciated hydroxyl in drug discovery. Hypha Discovery. [Link]

- Synthesis method of 3-ethoxy ethyl propionate.

-

The use of esters as prodrugs for oral delivery of beta-lactam antibiotics. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 141546-97-6 CAS MSDS (ETHYL 3-ETHOXY-2,2-DIFLUORO-3-HYDROXYPROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. The use of esters as prodrugs for oral delivery of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate: A Key Fluorinated Building Block

This guide provides a comprehensive technical overview of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, a fluorinated ester of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and the scientific rationale for its application, with a focus on the unique advantages conferred by its gem-difluoro moiety.

Introduction: The Strategic Role of Fluorine in Molecular Design

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate (CAS: 141546-97-6) is a prime example of a building block designed to leverage these benefits. Its unique structure, featuring a gem-difluoro group adjacent to a hydroxyl and an ethoxy moiety, makes it a versatile intermediate for synthesizing more complex molecules with enhanced pharmaceutical properties.[3]

The gem-difluoro group (CF2) is a particularly valuable motif. It serves as a bioisostere for a carbonyl group, altering electronic properties while maintaining a similar steric profile.[4] This substitution can block metabolic oxidation at that position, thereby increasing the in vivo half-life of a drug candidate.[4] Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby protons and influence intermolecular interactions, potentially enhancing binding to target enzymes or receptors.[1]

This guide will provide the necessary technical details for scientists to confidently handle, synthesize, and utilize this valuable compound in their research endeavors.

Physicochemical and Structural Properties

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is typically a colorless to light yellow, clear liquid under standard conditions.[3] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 141546-97-6 | [3] |

| Molecular Formula | C₇H₁₂F₂O₄ | [3] |

| Molecular Weight | 198.17 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Purity | Typically ≥83-98% (by GC) | [5] |

| Refractive Index (n20/D) | ~1.4 | [1] |

| Storage Conditions | 2 - 8 °C, heat sensitive | [1][5] |

| SMILES | CCOC(=O)C(F)(F)C(O)OCC | [3] |

| InChI Key | DCDGEVPPIDIMON-UHFFFAOYSA-N | [3] |

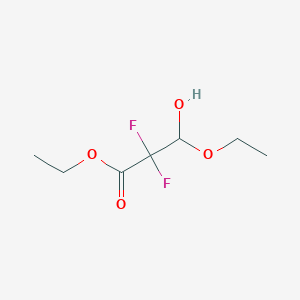

Chemical Structure Diagram

Caption: Chemical structure of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate.

Synthesis Methodology: The Reformatsky Reaction

The synthesis of β-hydroxy-α,α-difluoroesters like our target compound is classically achieved via the Reformatsky reaction.[6] This reaction involves the oxidative addition of zinc to an α-haloester to form an organozinc intermediate (a Reformatsky enolate), which then undergoes nucleophilic addition to a carbonyl compound.[6]

For the synthesis of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, the key precursors are Ethyl bromodifluoroacetate and ethoxyacetaldehyde .

Reaction Scheme

Caption: Synthesis workflow for Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on established Reformatsky reactions of similar substrates. Researchers should perform small-scale trials to optimize conditions.

Materials:

-

Ethyl bromodifluoroacetate (1.0 eq)

-

Ethoxyacetaldehyde (1.1 eq)

-

Zinc dust (<10 micron, activated) (1.5 eq)

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) or saturated aqueous Ammonium Chloride (NH₄Cl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Activation of Zinc: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.5 eq) and a crystal of iodine. Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere. Add anhydrous THF to cover the zinc.

-

Formation of Reformatsky Reagent: In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 eq) in anhydrous THF. Add a small portion of this solution to the activated zinc suspension. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. Add the remaining ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 30-60 minutes until most of the zinc has been consumed.

-

Reaction with Aldehyde: Cool the resulting greyish suspension of the Reformatsky reagent to 0 °C in an ice bath. Add a solution of ethoxyacetaldehyde (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl or saturated aq. NH₄Cl until the solution becomes clear. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash successively with saturated aq. NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate.

Mechanism of the Reformatsky Reaction

Caption: Simplified mechanism of the Reformatsky reaction.

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed spectrum for this specific molecule is elusive, its structure allows for a confident prediction of its key spectroscopic features based on known data for similar fluorinated esters.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~4.3 ppm (q, 2H): Quartet corresponding to the -OCH₂CH₃ of the ethyl ester.

-

~4.0-4.2 ppm (m, 1H): Multiplet for the -CH(OH)- proton.

-

~3.6-3.8 ppm (q, 2H): Quartet for the -OCH₂CH₃ of the ethoxy group.

-

~1.3 ppm (t, 3H): Triplet for the -OCH₂CH₃ of the ethyl ester.

-

~1.2 ppm (t, 3H): Triplet for the -OCH₂CH₃ of the ethoxy group.

-

A broad singlet for the hydroxyl (-OH) proton, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~164 ppm (t): Carbonyl carbon of the ester, appearing as a triplet due to coupling with the two adjacent fluorine atoms.

-

~115 ppm (t): The -CF₂- carbon, appearing as a triplet due to the one-bond C-F coupling.

-

~75 ppm (t): The -CH(OH)- carbon, showing a smaller triplet coupling to the fluorine atoms.

-

~65-70 ppm: The two -OCH₂- carbons.

-

~14-15 ppm: The two -CH₃ carbons.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A single signal, likely a triplet or a more complex multiplet depending on the coupling with the -CH(OH)- proton, is expected in the typical range for difluoromethylene groups adjacent to a hydroxyl group.

IR (Infrared) Spectroscopy:

-

Broad peak at ~3450 cm⁻¹: O-H stretch from the hydroxyl group.

-

Strong peak at ~1760 cm⁻¹: C=O stretch from the ester carbonyl.

-

Strong peaks in the 1100-1200 cm⁻¹ region: C-F stretches.

-

Peaks around 2850-3000 cm⁻¹: C-H stretches.

MS (Mass Spectrometry):

-

The mass spectrum (e.g., ESI+) would be expected to show the protonated molecule [M+H]⁺ at m/z 199.08. Fragmentation patterns would likely involve the loss of ethoxy, ethyl, and water moieties.

Applications and Scientific Rationale

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Pharmaceuticals: Its structure is ideal for incorporation into larger molecules where metabolic stability is crucial. The gem-difluoro group can prevent enzymatic oxidation that might otherwise occur at an analogous methylene or carbonyl position. This leads to drugs with longer half-lives and potentially improved bioavailability.[1] The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to build pesticides and herbicides with enhanced stability in the environment and within the target organism, potentially leading to higher efficacy and lower required application rates.[1]

-

Materials Science: The unique properties of fluorinated compounds, such as hydrophobicity and thermal stability, make this molecule a candidate for the synthesis of advanced polymers and materials with tailored surface properties.[1]

Safety and Handling

As a research chemical, Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. It is listed as heat-sensitive and should be stored in a cool place.[5]

-

Reformatsky Reaction Hazards: The reagents used in its synthesis, particularly ethyl bromodifluoroacetate, are corrosive and lachrymatory. Zinc dust can be flammable. The reaction should be carried out under an inert atmosphere to prevent side reactions and ensure safety.

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is a strategically designed chemical building block that offers a gateway to novel fluorinated molecules. Its synthesis, primarily through the Reformatsky reaction, is accessible to synthetic chemists. The true value of this compound lies in the predictable and advantageous physicochemical and metabolic properties conferred by the gem-difluoro group. For researchers in drug discovery and advanced materials, this intermediate represents a powerful tool for molecular design, enabling the creation of next-generation compounds with enhanced performance and stability.

References

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

- Prakash, G. K. S., & Yudin, A. K. (2014). The Many Roles for Fluorine in Medicinal Chemistry. Chemical Reviews, 114(4), 2291–2313.

- Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177.

-

Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate

Introduction: The Significance of Fluorinated Building Blocks in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered acidity of neighboring functional groups, make fluorinated compounds highly valuable.[2][4] Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is a prime example of a versatile fluorinated building block. Its structure, featuring a gem-difluoro group adjacent to a hydroxyl and an ester moiety, provides a synthetically valuable scaffold for creating more complex molecules.[5] This guide offers a comprehensive overview of its synthesis, focusing on the underlying principles and practical execution for researchers in pharmaceuticals and agrochemicals.[5]

Core Synthetic Strategy: The Reformatsky Reaction

The most common and efficient method for synthesizing Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is a variation of the classic Reformatsky reaction.[6][7][8][9][10] This reaction involves the condensation of an α-halo ester with a carbonyl compound, mediated by a metal, typically zinc.[6][8] In this specific synthesis, ethyl bromodifluoroacetate serves as the α-halo ester, and ethyl formate acts as the carbonyl component.

Key Reagents and Their Roles:

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role in Reaction |

| Ethyl Bromodifluoroacetate | C4H5BrF2O2 | 202.98 | Source of the difluorinated carbon chain.[7] |

| Ethyl Formate | C3H6O2 | 74.08 | Electrophilic carbonyl source. |

| Zinc (activated) | Zn | 65.38 | Mediates the formation of the organozinc intermediate.[6][8][10] |

| Iodine (catalytic) | I2 | 253.81 | Activates the zinc metal surface.[8] |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | Anhydrous solvent for the reaction. |

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis proceeds through a well-established multi-step mechanism:

-

Formation of the Organozinc Reagent (Reformatsky Enolate): The reaction is initiated by the oxidative addition of activated zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate.[6][8][10] This forms an organozinc intermediate, often referred to as a Reformatsky enolate.[6][10] These enolates are notably less reactive than their lithium counterparts, which prevents undesired side reactions like self-condensation of the ester.[6][10]

-

Nucleophilic Addition to the Carbonyl Group: The generated organozinc reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate.[6][9] This addition proceeds through a six-membered chair-like transition state, where the zinc atom coordinates with the carbonyl oxygen.[6][8][10]

-

Formation of the Alkoxide Intermediate: The nucleophilic attack results in the formation of a zinc alkoxide intermediate.

-

Acidic Workup and Product Isolation: The reaction mixture is then quenched with an acidic solution. This protonates the alkoxide, leading to the formation of the final product, Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, and zinc salts, which are subsequently removed during the workup process.[6][10]

Diagram of the Reaction Mechanism:

Caption: The three key stages of the Reformatsky reaction for the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl bromodifluoroacetate

-

Ethyl formate

-

Zinc dust (activated)

-

Iodine crystal (catalytic amount)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Activation of Zinc: In a flame-dried three-neck flask under a nitrogen atmosphere, add zinc dust (1.2 equivalents) and a crystal of iodine. Gently heat the flask until violet vapors of iodine are observed, then allow it to cool to room temperature. This process activates the zinc surface.

-

Reaction Setup: Add anhydrous THF to the flask to cover the zinc.

-

Initiation of the Reaction: In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 equivalent) and ethyl formate (1.5 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently warm the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy suspension indicate the start of the reaction.

-

Addition of Reagents: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.

-

Reaction Quenching and Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[11]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[11] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to afford the pure Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate.[11]

Experimental Workflow Diagram:

Caption: A streamlined overview of the synthesis and purification process.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| CAS Number | 141546-97-6[5][12][13] |

| Molecular Formula | C7H12F2O4[5][12][13] |

| Molecular Weight | 198.17 g/mol [5][13] |

| Appearance | Colorless to light yellow clear liquid[5][14] |

| Purity | >83.0% (GC)[14] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the methine proton.

-

¹³C NMR: The carbon NMR will display signals for the carbonyl carbon, the difluorinated carbon, and the carbons of the ethyl groups.

-

¹⁹F NMR: The fluorine NMR will show a characteristic signal for the CF₂ group.

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound.

Applications in Research and Development

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is a valuable intermediate in several areas:

-

Pharmaceuticals: It is used in the synthesis of novel drug candidates.[5] The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving the metabolic stability and pharmacokinetic profile of a drug molecule.[4] The presence of both a hydroxyl and an ester group allows for further chemical modifications to build more complex molecular architectures.[15]

-

Agrochemicals: This compound serves as a key building block in the development of advanced pesticides and herbicides, contributing to enhanced efficacy and crop protection.[5]

-

Materials Science: The unique properties of fluorinated compounds are also being explored in the creation of advanced materials with improved performance characteristics.[5]

Conclusion

The synthesis of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate via the Reformatsky reaction is a robust and reliable method for producing this important fluorinated building block. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are crucial for achieving high yields and purity. The versatility of this compound ensures its continued importance in the fields of drug discovery, agrochemical development, and materials science, providing a valuable tool for chemists to innovate and create novel molecules with enhanced properties.

References

-

Reformatsky reaction - Wikipedia. [Link]

-

Ethyl bromodifluoroacetate - Wikipedia. [Link]

-

Reformatsky Reaction | NROChemistry. [Link]

-

Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds a. [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. [Link]

-

Reformatsky Reaction - Chemistry LibreTexts. [Link]

-

Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines | Request PDF - ResearchGate. [Link]

-

Preparation of , -Difluoro-jS-hydroxy Esters via a Modified Reformatsky Reaction - American Chemical Society. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity | Request PDF - ResearchGate. [Link]

-

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate. [Link]

-

ETHYL 3-ETHOXYPROPIONATE - Ataman Kimya. [Link]

-

Recent developments in the asymmetric Reformatsky-type reaction - PMC - PubMed Central. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. [Link]

- CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google P

- CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google P

-

Future challenges and opportunities with fluorine in drugs? - ResearchGate. [Link]

-

Preparation of .alpha.,.alpha.-difluoro-.beta.-hydroxy esters via a modified Reformatsky reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals - ACS Publications. [Link]

-

Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC - NIH. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

-

Difluorination of esters. Preparation of .alpha.,.alpha.-difluoro ethers | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC - NIH. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. scbt.com [scbt.com]

- 13. labsolu.ca [labsolu.ca]

- 14. Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate | 141546-97-6 | TCI EUROPE N.V. [tcichemicals.com]

- 15. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Given the limited availability of published experimental spectra for this specific molecule, this guide focuses on a detailed prediction and interpretation of the spectroscopic data based on its molecular structure and the established principles of analytical chemistry.

Introduction

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate (C₇H₁₂F₂O₄, MW: 198.17 g/mol , CAS: 141546-97-6) is a fluorinated ester of significant interest in pharmaceutical and agrochemical research.[1][2][3][4] Its unique combination of functional groups—an ethyl ester, an ethoxy group, a hydroxyl group, and a geminal difluoro moiety—imparts specific chemical properties that are valuable in the synthesis of novel compounds.[2] Accurate spectroscopic characterization is paramount to confirming the structure, purity, and stability of this molecule. This guide provides a foundational understanding of the expected spectroscopic signatures of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

A. Methodological Considerations for NMR Analysis

The quality of NMR data is highly dependent on proper sample preparation and instrument setup. A standardized protocol ensures reproducibility and accuracy.[5]

Experimental Protocol: Sample Preparation and NMR Acquisition

-

Sample Preparation:

-

Accurately weigh 5-20 mg of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[6][7][8][9]

-

Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is adequate for the instrument's detector.[5]

-

Cap the tube securely to prevent solvent evaporation.[5]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: The instrument's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[5]

-

Shimming: The magnetic field homogeneity is optimized to improve spectral resolution.[5]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F) to maximize signal intensity.[5]

-

Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters.

-

Caption: General workflow for NMR sample preparation and data acquisition.

B. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and functional groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -OCH₂ CH₃ (ester) | ~ 4.2 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen.[10][11] |

| -OCH₂ CH₃ (ether) | ~ 3.7 | Quartet (q) | 2H | Deshielded by the adjacent ether oxygen. |

| -OCH₂CH₃ (ester) | ~ 1.3 | Triplet (t) | 3H | Standard chemical shift for an ethyl group attached to an oxygen.[11] |

| -OCH₂CH₃ (ether) | ~ 1.2 | Triplet (t) | 3H | Standard chemical shift for an ethyl group attached to an oxygen. |

| -CH (OH)- | ~ 4.5 - 5.0 | Triplet (t) or Doublet of Triplets (dt) | 1H | Deshielded by the adjacent hydroxyl and ethoxy groups. Coupling to the geminal fluorine atoms and the hydroxyl proton (if not exchanged with D₂O) is expected. |

| -CH(OH ) | Variable | Broad Singlet (br s) | 1H | The chemical shift is concentration and solvent-dependent. The signal may disappear upon D₂O exchange. |

C. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of highly electronegative fluorine atoms will significantly influence the chemical shifts of nearby carbons and will also introduce C-F coupling.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C =O (ester) | ~ 165 - 175 | Typical range for an ester carbonyl carbon.[11] |

| -C F₂- | ~ 110 - 120 (triplet) | The two fluorine atoms cause a significant downfield shift and will split the carbon signal into a triplet due to ¹JCF coupling. |

| -C H(OH)- | ~ 70 - 80 | Deshielded by the adjacent hydroxyl and ethoxy groups. |

| -OC H₂CH₃ (ester) | ~ 60 - 65 | Typical chemical shift for the CH₂ group of an ethyl ester. |

| -OC H₂CH₃ (ether) | ~ 65 - 70 | Typical chemical shift for a CH₂ group in an ether linkage. |

| -OCH₂C H₃ (ester) | ~ 14 | Typical chemical shift for the CH₃ group of an ethyl ester.[11] |

| -OCH₂C H₃ (ether) | ~ 15 | Typical chemical shift for the CH₃ group of an ethyl ether. |

D. Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds.[12][13][14][15][16] The chemical shifts in ¹⁹F NMR are typically reported relative to a CFCl₃ standard.

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| -CF₂ - | ~ -90 to -120 | Doublet (d) | The two fluorine atoms are chemically equivalent and will appear as a single signal. This signal will be split into a doublet by the adjacent proton on the -CH(OH)- group. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[17][18][19][20]

Experimental Protocol: IR Spectrum Acquisition

-

Ensure the sample is free of water, as this can interfere with the spectrum.

-

For a liquid sample like Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the standard mid-IR range (4000 - 400 cm⁻¹).

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate [cymitquimica.com]

- 4. labsolu.ca [labsolu.ca]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. reddit.com [reddit.com]

- 7. tandfonline.com [tandfonline.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. hnl17_sln.html [ursula.chem.yale.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. INFRARED SPECTROSCOPY to find the functional group | PPT [slideshare.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. copbela.org [copbela.org]

An In-depth Technical Guide to the Solubility of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, a fluorinated ester of significant interest in the pharmaceutical and agrochemical industries.[1] Given the compound's unique structural features, including a difluoro group, a hydroxyl moiety, and an ethoxy group, understanding its solubility in various organic solvents is paramount for formulation development, process chemistry, and bioavailability enhancement.[1] This document delves into the theoretical principles governing the solubility of this compound, presents a detailed experimental protocol for its determination, and provides an illustrative analysis of its expected solubility profile across a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility properties of this versatile molecule.

Introduction to Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate (CAS 141546-97-6) is a colorless to light yellow liquid with the chemical formula C₇H₁₂F₂O₄ and a molecular weight of approximately 198.17 g/mol .[1][2] Its molecular structure, featuring a chiral center, is depicted in Figure 1.

The presence of geminal fluorine atoms on the carbon adjacent to the carbonyl group significantly influences the molecule's electronic properties and, consequently, its interactions with solvents. Fluorinated compounds often exhibit unique solubility profiles, sometimes being both hydrophobic and lipophobic. The hydroxyl and ethoxy groups, however, introduce the capacity for hydrogen bonding and polar interactions, making its solubility behavior complex and highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, the key structural features influencing its solubility are:

-

Fluorine Atoms: The two fluorine atoms are highly electronegative, creating a strong dipole moment. However, the compact nature of fluorine and its low polarizability can lead to weak van der Waals interactions with non-fluorinated solvents. The presence of fluorine can decrease solubility in hydrocarbon solvents.

-

Hydroxyl Group: The -OH group is a strong hydrogen bond donor and acceptor, promoting solubility in protic solvents like alcohols and water.

-

Ester and Ether Moieties: The ethyl ester and ethoxy groups contain oxygen atoms that can act as hydrogen bond acceptors, contributing to solubility in polar solvents. These groups also provide some lipophilic character.

-

Overall Polarity: The combination of these functional groups results in a molecule with a moderate to high polarity.

Based on these features, it is anticipated that Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate will exhibit good solubility in polar protic and polar aprotic solvents and lower solubility in nonpolar solvents.

Illustrative Solubility Profile

While specific experimental data for Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is not widely available in the public domain, we can construct an illustrative solubility profile based on the behavior of structurally similar fluorinated esters and hydroxy esters.[3][4] The following table provides expected solubility ranges at ambient temperature (25 °C).

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) | Rationale |

| Methanol | Polar Protic | > 50 | Strong hydrogen bonding interactions with the hydroxyl group. |

| Ethanol | Polar Protic | > 50 | Similar to methanol, excellent hydrogen bonding capabilities. |

| Isopropanol | Polar Protic | 20 - 50 | Steric hindrance of the isopropyl group may slightly reduce solvation efficiency compared to methanol and ethanol. |

| Acetone | Polar Aprotic | > 50 | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Ethyl Acetate | Polar Aprotic | > 50 | "Like dissolves like" principle; both are ethyl esters. |

| Acetonitrile | Polar Aprotic | 20 - 50 | Good dipole-dipole interactions, but a weaker hydrogen bond acceptor than acetone. |

| Dichloromethane | Polar Aprotic | 10 - 30 | Moderate polarity allows for some interaction. |

| Toluene | Nonpolar | 1 - 5 | Limited interaction due to the polar nature of the solute. |

| Hexane | Nonpolar | < 1 | Mismatch in polarity leads to very poor solubility. |

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of a liquid solute like Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is the isothermal shake-flask method , followed by quantitative analysis of the saturated solution.[5][6][7][8]

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate in a selected organic solvent at a specific temperature.

Materials:

-

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate (>98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: a. To a series of vials, add a measured volume of the selected solvent (e.g., 5 mL). b. Add an excess amount of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate to each vial. An "excess" ensures that a separate liquid phase of the solute remains after equilibrium is reached. c. Securely cap the vials.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). b. Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solvent is fully saturated.[5]

-

Phase Separation: a. After equilibration, visually inspect the vials to confirm the presence of an undissolved solute phase. b. Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to facilitate the separation of the two phases.

-

Sampling and Analysis: a. Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe. b. Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved microdroplets. c. Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve. d. Analyze the diluted sample by HPLC to determine the concentration of the dissolved solute.[9][10][11]

-

Quantification: a. Construct a calibration curve by plotting the HPLC peak area (or height) of the standard solutions against their known concentrations. b. Use the calibration curve to determine the concentration of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate in the diluted sample. c. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

Data Interpretation and Thermodynamic Modeling

The experimentally determined solubility data can be used to understand the thermodynamic properties of the dissolution process. For instance, by measuring solubility at different temperatures, the enthalpy and entropy of dissolution can be calculated using the van't Hoff equation.

Furthermore, the solubility data can be correlated using thermodynamic models such as the Apelblat equation, which is a semi-empirical model widely used to describe the temperature dependence of solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate in organic solvents. The unique combination of fluoro, hydroxyl, and ether/ester functional groups in its structure results in a nuanced solubility profile, with a high affinity for polar solvents. The detailed experimental protocol provided herein offers a reliable methodology for generating precise solubility data, which is crucial for the effective application of this compound in pharmaceutical and agrochemical formulations.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous solubility. Pharmaceutical Research, 19(2), 182–188.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.

- Jouyban, A. (2010).

- Lipinski, C. A. (2000). Drug-like properties and the cause of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Patsnap Eureka. (2025). Solubility of Ethyl Propanoate in Various Organic Solvents. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,3-difluoropropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

ResearchGate. (2014). How can I calculate the concentration of any substance from HPLC analysis?. Retrieved from [Link]

-

ResearchGate. (2025). Solubility determination and thermodynamic properties calculation of macitentan in mixtures of ethyl acetate and alcohols. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 3-hydroxypropanoate. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46.

-

Ataman Kimya. (n.d.). ETHYL 2-HYDROXYPROPANOATE. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). A practical HPLC approach for the determination of trace level drug related substances in effluent. Retrieved from [Link]

Sources

- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 3-hydroxypropanoate, 623-72-3 [thegoodscentscompany.com]

- 3. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

An In-Depth Technical Guide to Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate is a fluorinated organic compound of significant interest in the pharmaceutical and agrochemical sectors. Its unique structural features, including a gem-difluoro group adjacent to a hydroxyl and an ester moiety, impart desirable physicochemical properties that enhance bioavailability and stability in active pharmaceutical ingredients (APIs) and crop protection agents. This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this versatile molecule, with a focus on the underlying chemical principles and practical experimental methodologies.

Introduction: The Emergence of Fluorinated Building Blocks

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The carbon-fluorine bond, being the strongest single bond in organic chemistry, imparts metabolic stability. Furthermore, fluorine's high electronegativity can significantly alter the acidity, basicity, and conformational preferences of a molecule, leading to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.

Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate (CAS No. 141546-97-6) has emerged as a valuable building block in this context.[1] Its structure combines the stability of the difluoromethylene group with the reactive handles of a hydroxyl group and an ester, making it a versatile precursor for more complex molecules.[1] This guide will delve into the history, synthesis, and applications of this important compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate is essential for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂F₂O₄ | [2] |

| Molecular Weight | 198.17 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Purity | >83.0% (GC) | [2] |

| Refractive Index (n20/D) | 1.4 | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

The Genesis of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate: A Historical Perspective

The development of Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the mid-20th century.[3][4] The recognition of fluorine's unique ability to modulate the properties of organic compounds spurred the development of novel fluorination methods and the synthesis of fluorinated building blocks.[3][4]

While a specific seminal publication detailing the initial discovery of Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate is not readily apparent in a singular, high-profile journal, its emergence can be traced through the evolution of synthetic methodologies for producing α,α-difluoro-β-hydroxy esters. The Reformatsky reaction, a classic method for forming β-hydroxy esters, was adapted for fluorinated substrates, leading to what is now known as the difluoro-Reformatsky reaction.[5][6] This reaction provided a viable pathway to compounds with the structural motif present in the title compound.

Synthesis of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate: The Difluoro-Reformatsky Reaction

The most direct and widely applicable method for the synthesis of Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate is the difluoro-Reformatsky reaction. This reaction involves the condensation of an α-halo-α,α-difluoroester with a carbonyl compound, mediated by a metal, typically zinc.[5][6]

Reaction Mechanism

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.

Caption: General mechanism of the difluoro-Reformatsky reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the difluoro-Reformatsky reaction.[6][7]

Materials:

-

Zinc dust (activated)

-

Iodine (catalytic amount)

-

Ethyl bromodifluoroacetate

-

Ethyl formate (or other suitable aldehyde/ketone)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (for work-up)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents). Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere (e.g., argon or nitrogen). Add a crystal of iodine to the zinc dust and gently heat until the purple color of the iodine disappears, indicating activation of the zinc.

-

Reaction Setup: To the activated zinc, add anhydrous THF.

-

Initiation: In the dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension. The reaction is typically initiated by gentle heating or sonication. A successful initiation is indicated by a gentle reflux and the disappearance of the shiny zinc surface.

-

Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the excess zinc has dissolved and the solution becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate.

Applications in Drug Development and Agrochemicals

The unique structural features of Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate make it a valuable intermediate in the synthesis of a variety of bioactive molecules.

Pharmaceutical Applications

The gem-difluoromethylene group is a bioisostere of a carbonyl group or a hydroxyl-bearing carbon, but with increased metabolic stability. The hydroxyl group and the ester functionality in Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate provide convenient points for further chemical modification, allowing for its incorporation into larger, more complex drug candidates. It is particularly explored for synthesizing new drug formulations that target specific biological pathways, potentially leading to more effective treatments with fewer side effects.[1]

Caption: Synthetic utility in drug development.

Agrochemical Applications

In the agrochemical industry, the introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides.[8][9] Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate serves as a key ingredient in the development of advanced agrochemicals, contributing to enhanced crop protection and yield.[1] The presence of the difluoro and hydroxy groups can influence the compound's mode of action and its environmental persistence.

Conclusion

Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate stands as a testament to the power of organofluorine chemistry in modern science. Its synthesis, primarily achieved through the robust difluoro-Reformatsky reaction, provides access to a versatile building block with significant potential in both pharmaceutical and agrochemical research. As the demand for more effective and safer drugs and crop protection agents continues to grow, the importance of such fluorinated intermediates is poised to increase, driving further innovation in their synthesis and application.

References

-

Synthesis of Enantioenriched α,α-Dichloro- and α,α-Difluoro-β-Hydroxy Esters and Amides by Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Organic Letters. [Link]

-

Broadhurst, M. J., Brown, S. J., Percy, J. M., & Prime, M. E. (2000). Synthesis of α-hydroxy-β,β-difluoro-γ-ketoesters via[3][3]sigmatropic rearrangements. Journal of the Chemical Society, Perkin Transactions 1, (20), 3449-3461. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Preparation of .alpha.,.alpha.-difluoro-.beta.-hydroxy esters via a modified Reformatsky reaction. The Journal of Organic Chemistry. [Link]

-

Overview on the history of organfluorine chemistry from the viewpoint of material industry. Semantic Scholar. [Link]

-

Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467. [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed. [Link]

-

Organofluorine chemistry. Wikipedia. [Link]

-

Reformatsky reaction. Wikipedia. [Link]

-

Rozen, S., & Mishani, E. (1993). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Journal of the Chemical Society, Chemical Communications, (20), 1761-1762. [Link]

-

ETHYL-3-ETHOXYPROPIONATE. Occupational Safety and Health Administration. [Link]

-

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate. A1Suppliers. [Link]

-

Bunnelle, W. H., McKinnis, B. R., & Narayanan, B. A. (1990). Difluorination of esters. Preparation of .alpha.,.alpha.-difluoro ethers. The Journal of Organic Chemistry, 55(2), 768-770. [Link]

-

Coe, P. L., & Allcock, R. W. (2016). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 12, 1865-1896. [Link]

-

Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. ResearchGate. [Link]

-

Reformatsky Reaction. NROChemistry. [Link]

-

Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. [Link]

-

ethyl 3-ethoxypropionate. Semantic Scholar. [Link]

-

Ethyl-3-Ethoxy-Propionate. IMPAG. [Link]

-

ETHYL 3-ETHOXYPROPIONATE. Ataman Kimya. [Link]

- Preparation method for synthesis of ethyl 3-ethoxypropionate.

-

Ethyl 3-ethoxypropionate. PubChem. [Link]

-

Ethyl 3-Ethoxypropionate (EEP) High-Performance Coatings & Inks. Chemicals United. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate [cymitquimica.com]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of α,α-Difluorination in Modulating the Properties of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and pharmacological properties. This guide provides a detailed examination of Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, a versatile fluorinated building block. We will dissect the specific contributions of the geminal fluorine atoms at the C2 position, elucidating their profound impact on the molecule's electronic character, conformational stability, metabolic fate, and potential for interaction with biological targets. This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental protocols, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Profile of a Fluorinated Building Block

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate, hereafter referred to as EEDFH, is a specialty chemical building block recognized for its utility in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. Its structure combines several key functional groups: an ethyl ester, an ethoxy ether, a hydroxyl group, and the critical gem-difluoro moiety at the carbon alpha to the ester carbonyl.

| Identifier | Value |

| IUPAC Name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate |

| CAS Number | 141546-97-6[1][2][3] |

| Molecular Formula | C₇H₁₂F₂O₄[1][2][3] |

| Molecular Weight | 198.17 g/mol [1][2] |

| Structure |

The presence of the two fluorine atoms is not a trivial substitution. It is a deliberate design element that fundamentally alters the molecule's behavior compared to its non-fluorinated counterpart, Ethyl 3-Ethoxy-3-hydroxypropionate. Understanding the roles of these fluorine atoms is paramount to leveraging this scaffold for the rational design of novel therapeutics.

The Fundamental Influence of the Carbon-Fluorine Bond

Before delving into the specific effects within EEDFH, it is essential to appreciate the unique properties that fluorine imparts to an organic molecule.

-

Size and Electronegativity: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å)[4][5][6]. This allows fluorine to act as a "super-hydrogen" – a sterically conservative substitution that introduces profound electronic perturbations.

-

Bond Strength: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 480 kJ/mol[7]. This exceptional strength renders the C-F bond highly resistant to chemical and enzymatic cleavage, a property central to its role in enhancing metabolic stability[4][6].

-

Bond Polarity: Due to the large difference in electronegativity between carbon (2.55) and fluorine (3.98), the C-F bond is highly polarized[5]. This creates a strong bond dipole and influences the electronic environment of adjacent functional groups.

The Decisive Role of the α,α-Difluoro Moiety in EEDFH

The placement of two fluorine atoms on the same carbon (a gem-difluoro group) alpha to the ester carbonyl in EEDFH has a multifaceted and profound impact on its properties.

Electronic Perturbation and Acidity Modulation

The primary consequence of the C-F₂ group is a powerful electron-withdrawing inductive effect (-I). The two highly electronegative fluorine atoms pull electron density away from the central carbon and, by extension, from the rest of the molecule.

This electronic influence has two critical consequences for EEDFH:

-

Increased Acidity of the C3-Hydroxyl Group: The inductive withdrawal of electron density extends to the adjacent C3 carbon, making the attached hydroxyl proton more acidic (lower pKa) compared to the non-fluorinated analog. This modulation of pKa can significantly influence a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding interactions with target proteins[5][8].

-

Enhanced Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effect also makes the ester carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This can alter the chemical reactivity of the ester group.

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Experimental Protocols for Characterization

To validate the properties conferred by fluorination, specific experimental workflows are employed. As a senior application scientist, I emphasize the importance of robust, self-validating protocols.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard in early drug discovery to predict in vivo clearance.

Objective: To determine the rate of metabolism of a test compound by liver enzymes.

Methodology:

-

Preparation of Microsomes: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Dilute them in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

-

Compound Incubation: Add the test compound (e.g., EEDFH-derived API) to the microsome suspension to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5-10 minutes to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[9]

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of a cold organic solvent (e.g., ice-cold acetonitrile) containing an internal standard.[9] The 0-minute sample represents the initial concentration.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).[9]

Caption: A generalized workflow for an in vitro microsomal stability assay.

Protocol: Characterization by ¹⁹F NMR Spectroscopy

¹⁹F NMR is an indispensable tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range, which provides exquisite structural information with no background interference.[10]